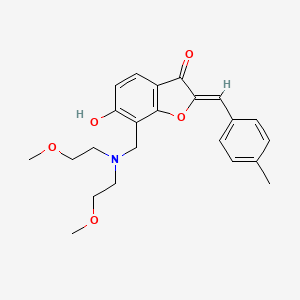

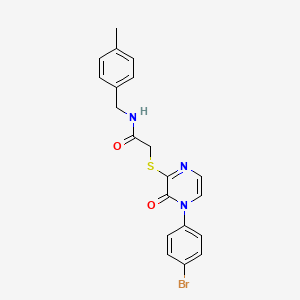

N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide" is a complex molecule that may be related to various pharmacological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar chemical structures and their biological activities. For instance, the first paper discusses a new class of antiproliferative agents, the 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which act as tubulin inhibitors and show potent antiproliferative effects in assays . The second paper introduces l-Piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, indicating the versatility of piperazine derivatives in catalysis . The third paper describes a scalable process for synthesizing N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, which underscores the therapeutic potential of piperazine derivatives .

Synthesis Analysis

The synthesis of complex molecules like the one often involves multiple steps, including acylation, deprotection, and salt formation, as indicated in the third paper . The process can be optimized to improve yield and purity, which is crucial for the production of pharmaceutical compounds. The first paper suggests that structure-activity relationship (SAR)-guided optimization can be used to enhance the potency of compounds, which may be applicable to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is critical to their biological activity. The first paper's findings suggest that the oxadiazolyl group attached to the piperidine ring plays a key role in the antiproliferative activity of the compounds . Similarly, the arene sulfonyl group on the piperazine derivative in the second paper is crucial for the high enantioselectivity of the catalyst . These findings highlight the importance of specific functional groups in determining the activity of piperazine-based compounds.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, such as hydrosilylation, which is catalyzed by Lewis basic catalysts derived from l-Piperazine-2-carboxylic acid . The ability to catalyze reactions with high enantioselectivity and yield is significant for the synthesis of enantiomerically pure compounds, which are often required in pharmaceutical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of different substituents can affect these properties, which in turn can impact the compound's pharmacokinetics and pharmacodynamics. Although the papers do not provide specific data on the physical and chemical properties of the compound , they do suggest that the synthesis and optimization processes can be tailored to produce compounds with desirable properties .

科学的研究の応用

Molecular Interactions and Receptor Binding

One area of research focuses on the molecular interaction of similar compounds with specific receptors, providing insights into the design of receptor antagonists. For example, studies on the antagonist interaction with the CB1 cannabinoid receptor highlight the importance of conformational analysis and the development of pharmacophore models, which could be relevant for understanding the activity of similar complex molecules (Shim et al., 2002).

Synthesis and Antimicrobial Activity

Research on the synthesis of new compounds and their antimicrobial activity is another significant application. For instance, the development of pyridine derivatives and their evaluation against various strains of bacteria and fungi showcases the potential for discovering new antimicrobial agents. This research path could provide a framework for the synthesis and biological screening of compounds with similar chemical structures (Patel, Agravat, & Shaikh, 2011).

Anti-Inflammatory and Analgesic Agents

Additionally, the synthesis of novel compounds derived from natural products and their evaluation as anti-inflammatory and analgesic agents indicate a promising application for similar chemical entities. This includes the exploration of their cyclooxygenase inhibition properties and their effects on analgesic and anti-inflammatory activities, which could guide the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antipsychotic Agents

Investigations into heterocyclic carboxamides as potential antipsychotic agents reveal the importance of structural modifications for enhancing therapeutic efficacy and reducing side effects. Such studies can inform the design and synthesis of new compounds with optimized properties for psychiatric disorders treatment (Norman et al., 1996).

Anticancer Agents

Finally, the design, synthesis, and biological evaluation of new compounds as anticancer agents represent a critical area of application. Research demonstrating the cytotoxicity of certain compounds against cancer cell lines, along with their selectivity and mechanism of action, underscores the potential for similar molecules to contribute to cancer therapy (El-Masry et al., 2022).

作用機序

Thiazole Ring

The thiazole ring is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[4-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN5O3S/c21-13-2-1-3-15(10-13)25-6-8-26(9-7-25)18(28)11-14-12-30-20(22-14)24-19(29)16-4-5-17(27)23-16/h1-3,10,12,16H,4-9,11H2,(H,23,27)(H,22,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUELLSUCIUNZIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one](/img/structure/B2538302.png)

![N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2538308.png)

![N-benzyl-2-(4-chlorophenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2538309.png)

![Tert-butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate](/img/structure/B2538310.png)

![N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2538311.png)

![2',5'-Dimethoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B2538314.png)

![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(4-bromophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2538315.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2538317.png)